molecular formula C24H29N3O2 B12169528 2'-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12169528
M. Wt: 391.5 g/mol
InChI Key: HEIYTSXNVQYONC-UHFFFAOYSA-N
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Description

2’-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is to start with the cyclopentane ring and introduce the isoquinoline moiety through a series of condensation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2’-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2’-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2’-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-butan-2-yl-N-(4-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-4-17(3)27-23(29)19-10-6-5-9-18(19)21(24(27)12-7-8-13-24)22(28)26-20-15-16(2)11-14-25-20/h5-6,9-11,14-15,17,21H,4,7-8,12-13H2,1-3H3,(H,25,26,28)

InChI Key

HEIYTSXNVQYONC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC=CC(=C4)C

Origin of Product

United States

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